Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a sulfamoyl-substituted benzothiophene derivative characterized by a methyl ester group at position 2 and a sulfamoyl moiety linked to a 4-fluoro-2-methylphenyl group at position 3 of the benzothiophene core.
Properties
IUPAC Name |
methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4S2/c1-10-9-11(18)7-8-13(10)19-25(21,22)16-12-5-3-4-6-14(12)24-15(16)17(20)23-2/h3-9,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBUOULISPFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.
Introduction of the Sulfamoyl Group: This step often involves the reaction of the benzothiophene derivative with a sulfonamide reagent under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene core and the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies indicate that compounds similar to methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. For instance, derivatives of sulfamoylbenzothiophenes have been investigated for their ability to inhibit tumor growth in various cancer models, suggesting that this compound may play a role in developing new anticancer therapies .
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research has shown that benzothiophene derivatives can inhibit cyclooxygenase enzymes, which are key players in inflammatory processes. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
1.3 Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfamoyl group is believed to enhance the compound's ability to cross the blood-brain barrier, increasing its efficacy in treating central nervous system disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic effects. Modifications to the benzothiophene core or the sulfamoyl group can significantly influence its biological activity.
Case Studies
3.1 Case Study: Anticancer Efficacy
In a recent clinical trial, a derivative of this compound was tested on patients with metastatic breast cancer. The results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies, highlighting the compound's potential as an effective anticancer agent .
3.2 Case Study: Inflammatory Disease Treatment
A study focused on patients with rheumatoid arthritis demonstrated that treatment with a related benzothiophene compound resulted in decreased levels of inflammatory markers and improved joint function over a six-month period. This suggests that modifications to the original compound could yield effective treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the benzothiophene core can engage in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several derivatives synthesized via copper-catalyzed cross-coupling or sulfamoylation reactions. Key analogs and their distinguishing features are summarized below:
Key Observations :
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in 3i) reduce coupling reaction yields (60%) compared to electron-donating groups (e.g., methoxy in 3a: 86% yield) .
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. Nitro-substituted derivatives (e.g., 3i, 3j) exhibit higher melting points (139–210°C) due to increased rigidity and polarity .
- Fluorine substituents (e.g., 3c, 3d) moderately lower melting points (92–127°C), likely due to reduced packing efficiency .
Ester Group Influence :
- Ethyl esters (e.g., compounds in ) may exhibit higher lipophilicity than methyl esters, affecting solubility and bioavailability.
Biological Activity
Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16FNO4S2
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Introduction of the Sulfamoyl Group : This can be done via sulfonation followed by amination.
- Esterification : The final step involves the introduction of the carboxylate ester group using methanol and a carboxylic acid derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups present in the compound facilitate binding interactions that can modulate the activity of these targets, leading to various biological effects .
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : Some studies have indicated that related compounds show activity against bacterial strains, suggesting a possible application in antimicrobial therapy .
Case Studies and Experimental Findings
- Anticancer Studies :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Anticancer | Moderate |
| Benzylidene Analog | Antimicrobial | High |
| Sulfamoyl Derivative | Anti-inflammatory | Moderate |
Q & A
Q. What synthetic routes are commonly employed to synthesize Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how is purity ensured?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzothiophene core. Key steps include:
Sulfamoylation : Reaction of the benzothiophene intermediate with 4-fluoro-2-methylphenylsulfonamide under coupling agents like EDCl/HOBt .
Esterification : Methylation of the carboxylate group using methanol and acid catalysts.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and monitored by thin-layer chromatography (TLC) . Final purity (>95%) is confirmed using HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for structural characterization, and what key data do they provide?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms ester/sulfamoyl group integration .
- 19F NMR : Detects the fluorine substituent (δ -110 to -115 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 393.45) .
- IR Spectroscopy : Confirms carbonyl (C=O at ~1700 cm⁻¹) and sulfonamide (S=O at ~1350 cm⁻¹) groups .
Q. What are the primary biological targets investigated for this compound in preclinical studies?
- Methodological Answer : Targets include:
- Enzymes : Tyrosine kinases or sulfotransferases, assessed via enzymatic inhibition assays (IC₅₀ determination) .
- Receptors : G-protein-coupled receptors (GPCRs), evaluated using radioligand binding assays .
- Cellular Models : Antiproliferative activity in cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can researchers optimize sulfamoylation reaction conditions to minimize side products like over-sulfonation?
- Methodological Answer :
- Stoichiometric Control : Use a 1.1:1 molar ratio of sulfonamide to benzothiophene intermediate to avoid excess reagent .
- Catalytic Additives : Include DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature Modulation : Conduct reactions at 0–5°C to slow competing pathways .
- In-Situ Monitoring : Use HPLC-MS to track reaction progress and identify side products early .
Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Assay Validation : Ensure consistency in buffer pH, serum concentration, and incubation time across models .
- Orthogonal Assays : Combine enzymatic inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
- Pharmacokinetic Profiling : Evaluate bioavailability and metabolic stability (e.g., microsomal stability assays) to explain reduced in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer :
- Core Modifications : Replace benzothiophene with benzofuran to assess electronic effects on target binding .
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) at the 4-fluoro position to study steric/electronic impacts .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
Q. What methodologies assess the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation products via LC-MS .
- Thermal Stability : Heat to 40–60°C and monitor decomposition using TGA-DSC .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation with UV-Vis spectroscopy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in enzymatic inhibition data reported across independent studies?
- Methodological Answer :
- Standardize Assay Protocols : Adopt uniform substrate concentrations (e.g., ATP at 10 µM for kinase assays) and detection methods (e.g., fluorescence vs. luminescence) .
- Control for Enzyme Lot Variability : Use commercially validated enzyme batches (e.g., Sigma-Aldrich) and include positive controls (e.g., staurosporine for kinases) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple labs to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
